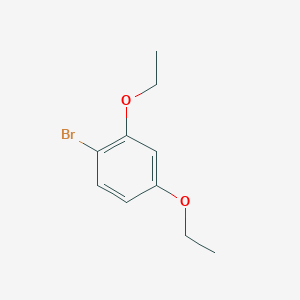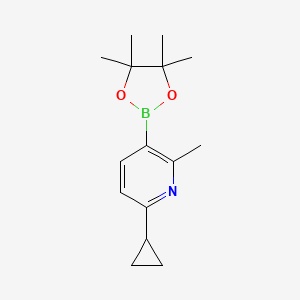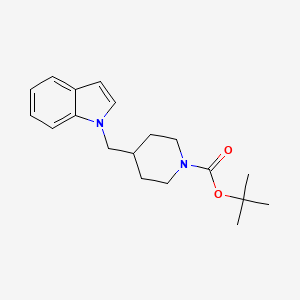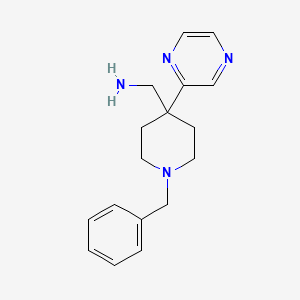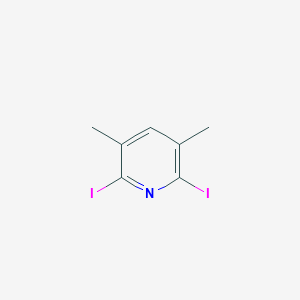
2,6-Diiodo-3,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diiodo-3,5-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H7I2N. This compound is characterized by the presence of two iodine atoms at the 2 and 6 positions and two methyl groups at the 3 and 5 positions on the pyridine ring. It is a valuable compound in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diiodo-3,5-dimethylpyridine typically involves the halogenation of 3,5-dimethylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions .
Industrial Production Methods
The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,6-Diiodo-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2,6-diamino-3,5-dimethylpyridine derivative .
科学的研究の応用
2,6-Diiodo-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with various therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-diiodo-3,5-dimethylpyridine in biological systems is not well-documented. its derivatives may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions. These interactions can modulate biological pathways and lead to various effects .
類似化合物との比較
Similar Compounds
2,6-Dibromo-3,5-dimethylpyridine: Similar structure but with bromine atoms instead of iodine.
2,6-Dichloro-3,5-dimethylpyridine: Contains chlorine atoms instead of iodine.
2,6-Difluoro-3,5-dimethylpyridine: Contains fluorine atoms instead of iodine.
Uniqueness
2,6-Diiodo-3,5-dimethylpyridine is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This can lead to different reactivity and interactions compared to its bromo, chloro, and fluoro counterparts .
特性
分子式 |
C7H7I2N |
|---|---|
分子量 |
358.95 g/mol |
IUPAC名 |
2,6-diiodo-3,5-dimethylpyridine |
InChI |
InChI=1S/C7H7I2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3 |
InChIキー |
NTDFKVRWRLAJKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1I)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
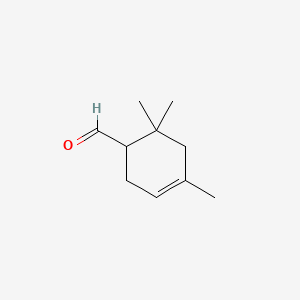
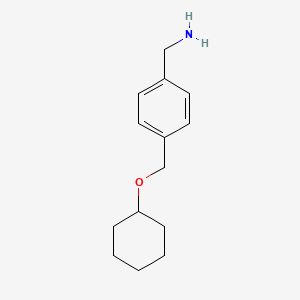
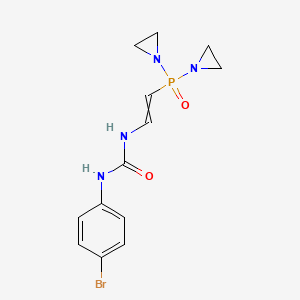
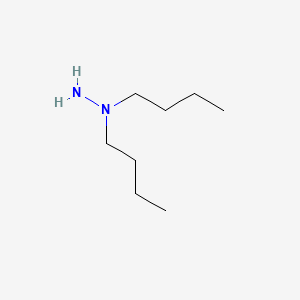

![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
